1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid
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Overview
Description
1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their unique chemical properties and wide range of applications in various fields, including medicinal chemistry, materials science, and chemical biology. The presence of both nitrophenyl and phenyl groups in the structure enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is highly regioselective and efficient, making it a preferred method for synthesizing 1,2,3-triazoles . The reaction conditions generally include the use of copper(I) iodide as a catalyst, with sodium ascorbate as a reducing agent, in a solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow conditions. This method employs copper-on-charcoal as a heterogeneous catalyst, allowing for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . The use of continuous flow conditions also enhances the safety and efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Amino derivatives of the triazole compound.
Substitution: Halogenated or nitrated derivatives of the triazole compound.
Scientific Research Applications
1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: The compound is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Materials Science: It is used in the synthesis of polymers and dendrimers with unique properties for applications in nanotechnology and materials engineering.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit slightly different chemical properties and biological activities.
1,2,3-Triazole Derivatives:
Uniqueness: The presence of both nitrophenyl and phenyl groups in this compound enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C15H10N4O4 |
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Molecular Weight |
310.26 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-5-phenyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C15H10N4O4/c20-15(21)13-14(10-4-2-1-3-5-10)18(17-16-13)11-6-8-12(9-7-11)19(22)23/h1-9H,(H,20,21) |
InChI Key |
SUZVPDGSWGZWBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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